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molecular formula C10H12FNO2 B8393088 1-(2-Fluoropyridin-3-yl)propyl acetate

1-(2-Fluoropyridin-3-yl)propyl acetate

Cat. No. B8393088
M. Wt: 197.21 g/mol
InChI Key: QTGSADHCJQCFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198267B2

Procedure details

2.75 g (17.7 mmol) of the product from example 48A are dissolved in 12 ml of glacial acetic acid and admixed with 4 ml of concentrated sulfuric acid. The mixture is heated to 130° C. for 30 min and, after cooling, stirred into ice-water. A pH of 8 is established with sodium hydroxide solution, and then extraction is effected with dichloromethane. The combined organic phases are dried over sodium sulfate and concentrated cautiously. This affords 3.30 g (94% of theory) of the title compound, which is converted further without purification.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH:8]([OH:11])[CH2:9][CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1.S(=O)(=O)(O)O.[OH-].[Na+].[C:19](O)(=[O:21])[CH3:20]>>[C:19]([O:11][CH:8]([C:7]1[C:2]([F:1])=[N:3][CH:4]=[CH:5][CH:6]=1)[CH2:9][CH3:10])(=[O:21])[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
FC1=NC=CC=C1C(CC)O
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated cautiously
CUSTOM
Type
CUSTOM
Details
This affords 3.30 g (94% of theory) of the title compound, which is converted further without purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC(CC)C=1C(=NC=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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